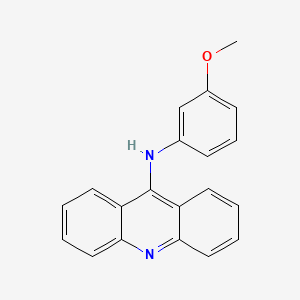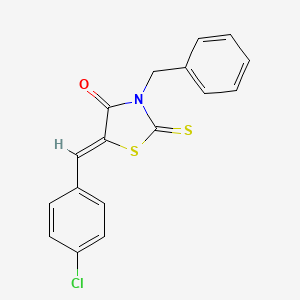
N,N'-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is a Schiff base compound known for its unique chemical properties and applications in various fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is synthesized from 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine, and it exhibits interesting properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves a condensation reaction between 4-dimethylaminobenzaldehyde and 1,4-phenylenediamine. The reaction is typically carried out in an ethanol medium, where the reactants are mixed and heated under reflux conditions. The resulting Schiff base is then purified through recrystallization. The reaction can be represented as follows:
4-dimethylaminobenzaldehyde+1,4-phenylenediamine→N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group back to the corresponding amine.
Substitution: The compound can participate in substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce the corresponding amine derivatives.
Applications De Recherche Scientifique
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound exhibits antibacterial properties and is studied for its potential use in developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the synthesis of dyes and pigments, as well as in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Bis-(4-dimethylaminobenzylidene)-benzene-1,3-diamine
- N,N’-Bis-(4-dimethylaminobenzylidene)-ethane-1,2-diamine
Uniqueness
N,N’-Bis-(4-dimethylaminobenzylidene)-1,4-phenylenediamine is unique due to its specific structural configuration, which allows it to form highly stable metal complexes. This stability is crucial for its applications in coordination chemistry and its potential use in medicine as an antimicrobial and antitumor agent.
Propriétés
Numéro CAS |
15257-27-9 |
|---|---|
Formule moléculaire |
C24H26N4 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N4/c1-27(2)23-13-5-19(6-14-23)17-25-21-9-11-22(12-10-21)26-18-20-7-15-24(16-8-20)28(3)4/h5-18H,1-4H3 |
Clé InChI |
IHNJTQVBLBPBEC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11710871.png)
![2-{[(E)-(2,6-dichlorophenyl)methylidene]amino}phenol](/img/structure/B11710872.png)
![6-bromo-3-{1-[(2-chlorophenyl)carbonyl]-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B11710880.png)

![2-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11710892.png)
![5-[(4-{4-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-YL)sulfanyl]phenoxy}phenyl)sulfanyl]-2-benzofuran-1,3-dione](/img/structure/B11710896.png)

![3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol](/img/structure/B11710910.png)
![7-[(4-bromophenyl)-(6-hydroxy-8-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-7-yl)methyl]-6-hydroxy-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-8-one](/img/structure/B11710923.png)



![4-methyl-N-[2,2,2-tribromo-1-(2-naphthyloxy)ethyl]benzamide](/img/structure/B11710941.png)
